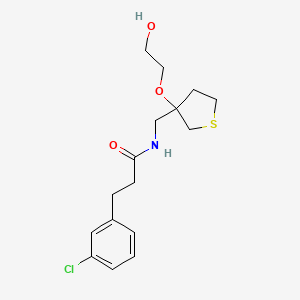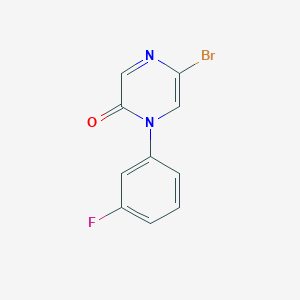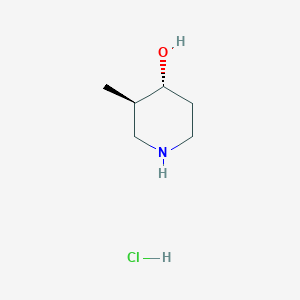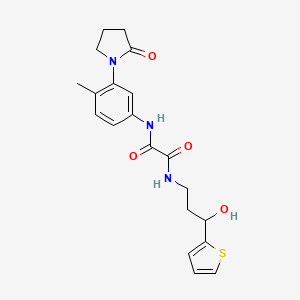![molecular formula C20H30N2O4 B2460370 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester CAS No. 1260763-75-4](/img/no-structure.png)
1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound is not clearly described in the available resources .Molecular Structure Analysis
The molecular structure of this compound is not clearly described in the available resources .Chemical Reactions Analysis
The chemical reactions involving this compound are not clearly described in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly described in the available resources .Scientific Research Applications
Radiosensitivity Analysis
This compound has been used in studies to identify and analyze the radiosensitivity of 4-Piperidinecarboxylic Acid using Electron Paramagnetic Resonance Spectroscopy . The study aimed to investigate the spectroscopic, dosimetric, and stability properties of free radicals generated within the compound due to gamma irradiation .
Sterilization and Microbial Control
The compound has been used in radiation sterilization, a cutting-edge and highly effective technique in the field of sterilization and microbial control . This approach is increasingly preferred over traditional sterilization methods due to its exceptional penetration capabilities, minimal sample residue, limited thermal effects, reduced variables requiring oversight, and applicability post-packaging .
Pharmaceutical Practices
In contemporary pharmaceutical practices, irradiation-based sterilization methods are employed to enhance the hygienic standards and quality assurance of medicinal products . The compound plays a role in this process.
Structural and Motional Characteristics Study
Electron Paramagnetic Resonance (EPR) spectroscopy is commonly employed for examining both organic and inorganic compounds. It stands out as the spectroscopic technique that offers optimal insights into the structural and motional characteristics of free radicals . This compound is used in such studies.
Protein Activity Modulation
The compound has been used as a modulator of protein activity, especially as an inhibitor . Inhibitors are developed and applied at high concentration to achieve maximal effects .
PROTAC Development
The compound has been used as a semi-flexible linker useful for PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . Incorporation of rigidity into the linker region of PROTACs may impact degradation kinetics as well as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of PROTACs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester involves the protection of the amine group, followed by the reaction with piperidinecarboxylic acid and phenylmethyl bromide. The resulting product is then deprotected to yield the final compound.", "Starting Materials": [ "Piperidinecarboxylic acid", "Phenylmethyl bromide", "1,1-dimethylethylamine", "Methanesulfonyl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Protection of amine group with methanesulfonyl chloride and triethylamine in ethyl acetate", "Reaction of protected amine with piperidinecarboxylic acid and phenylmethyl bromide in methanol", "Deprotection of amine with sodium bicarbonate in water", "Acidification of reaction mixture with hydrochloric acid", "Extraction of product with diethyl ether", "Washing of organic layer with sodium hydroxide solution", "Drying of organic layer with sodium sulfate", "Evaporation of solvent to yield final product" ] } | |
CAS RN |
1260763-75-4 |
Product Name |
1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester |
Molecular Formula |
C20H30N2O4 |
Molecular Weight |
362.47 |
IUPAC Name |
benzyl 4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-18(23)14-21-13-16-9-11-22(12-10-16)19(24)25-15-17-7-5-4-6-8-17/h4-8,16,21H,9-15H2,1-3H3 |
InChI Key |
MLYVHPCWDBDKRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide](/img/structure/B2460287.png)


![1-(4-{[(4-Chlorobenzyl)sulfonyl]methyl}-4-hydroxypiperidino)-3-methyl-1-butanone](/img/structure/B2460292.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2460295.png)



![N1-(2,5-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2460301.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)
